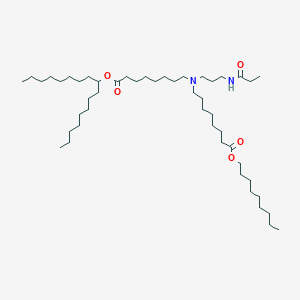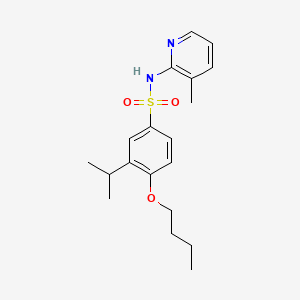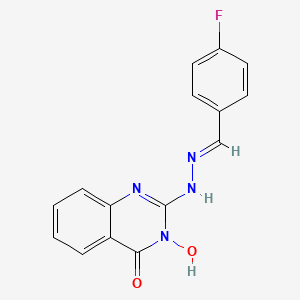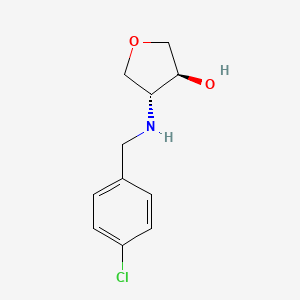![molecular formula C22H22BNO2 B13367695 10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13367695.png)
10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole: is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzo[c]carbazole core structure, which is functionalized with a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole typically involves the following steps:
Formation of the Benzo[c]carbazole Core: This can be achieved through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boronic Ester Group: The boronic ester group can be introduced via borylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Used in the synthesis of complex organic molecules through Suzuki-Miyaura reactions.
Catalysis: Acts as a catalyst in various organic transformations.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery.
Industry:
作用機序
The mechanism of action of 10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the activation of the boronic ester group and the subsequent formation of biaryl compounds.
類似化合物との比較
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- Catecholborane
Comparison:
- Uniqueness: The presence of the benzo[c]carbazole core structure in 10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole distinguishes it from other boronic esters. This unique structure imparts specific reactivity and properties that are valuable in organic synthesis .
- Reactivity: While similar compounds like bis(pinacolato)diboron are widely used in borylation reactions, the specific structure of this compound offers distinct advantages in certain synthetic applications .
特性
分子式 |
C22H22BNO2 |
|---|---|
分子量 |
343.2 g/mol |
IUPAC名 |
10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole |
InChI |
InChI=1S/C22H22BNO2/c1-21(2)22(3,4)26-23(25-21)15-10-12-18-17(13-15)20-16-8-6-5-7-14(16)9-11-19(20)24-18/h5-13,24H,1-4H3 |
InChIキー |
VOPNKXLZLKITSG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC4=C3C5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367612.png)
![4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B13367623.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367629.png)



![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13367668.png)

![6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367685.png)


![Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
![ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367698.png)
